molecular formula C9H12INO B13021972 2-Iodo-5-isopropoxyaniline

2-Iodo-5-isopropoxyaniline

Cat. No.: B13021972
M. Wt: 277.10 g/mol
InChI Key: PFVJJTSVSVBKOP-UHFFFAOYSA-N
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Description

2-Iodo-5-isopropoxyaniline is an organic compound with the molecular formula C9H12INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-isopropoxyaniline typically involves the iodination of 5-isopropoxyaniline. One common method includes the reaction of 5-isopropoxyaniline with iodine in the presence of an oxidizing agent such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-isopropoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-isopropoxyaniline, while oxidation with potassium permanganate could produce 2-iodo-5-isopropoxyquinone .

Scientific Research Applications

2-Iodo-5-isopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-isopropoxyaniline involves its interaction with molecular targets through covalent bonding. The iodine atom can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and designing enzyme inhibitors .

Comparison with Similar Compounds

    2-Iodoaniline: Similar structure but lacks the isopropoxy group.

    5-Iodo-2-methoxyaniline: Similar structure with a methoxy group instead of an isopropoxy group.

    2-Bromo-5-isopropoxyaniline: Similar structure with bromine instead of iodine.

Uniqueness: 2-Iodo-5-isopropoxyaniline is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

2-iodo-5-propan-2-yloxyaniline

InChI

InChI=1S/C9H12INO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3

InChI Key

PFVJJTSVSVBKOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)I)N

Origin of Product

United States

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